molecular formula C64H40Cl2N10Na4O12S4 B12710915 Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate CAS No. 6527-62-4

Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate

Cat. No.: B12710915
CAS No.: 6527-62-4
M. Wt: 1432.2 g/mol
InChI Key: JLKLZNSXNHGRKI-UHFFFAOYSA-J
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Description

Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate involves multiple steps, starting with the diazotization of 4-chloro-3-sulfonatophenylamine. This intermediate is then coupled with 1-naphthylamine to form the first azo linkage. The resulting compound undergoes a second diazotization and coupling reaction with 8-aminonaphthalene-1-sulfonic acid to form the final product. The reactions are typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity. The final product is often purified through crystallization or filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfonate derivatives.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfonate derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo linkages, which are responsible for its color properties. The azo bonds absorb light in the visible spectrum, leading to the intense coloration observed. In biological systems, the compound can interact with cellular components, making it useful for staining and diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-bis(2-sulfostyryl)biphenyl
  • Disodium 4,4’-bis(4-aminostyryl)biphenyl
  • Disodium 4,4’-bis(4-chlorostyryl)biphenyl

Uniqueness

Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate stands out due to its dual azo linkages, which provide enhanced stability and color intensity compared to similar compounds. Its unique structure also allows for a broader range of applications in various fields.

Properties

CAS No.

6527-62-4

Molecular Formula

C64H40Cl2N10Na4O12S4

Molecular Weight

1432.2 g/mol

IUPAC Name

tetrasodium;8-anilino-5-[[4-[(4-chloro-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/2C32H22ClN5O6S2.4Na/c2*33-25-14-13-21(19-31(25)46(42,43)44)35-36-26-15-16-27(23-10-5-4-9-22(23)26)37-38-28-17-18-29(34-20-7-2-1-3-8-20)32-24(28)11-6-12-30(32)45(39,40)41;;;;/h2*1-19,34H,(H,39,40,41)(H,42,43,44);;;;/q;;4*+1/p-4

InChI Key

JLKLZNSXNHGRKI-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=C(C=C6)Cl)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=C(C=C6)Cl)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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